3-Methyl-1-(3-nitrobenzoyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methylpiperazin-1-yl)-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-9-8-14(6-5-13-9)12(16)10-3-2-4-11(7-10)15(17)18/h2-4,7,9,13H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYNJNKTUBDOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of 3 Methyl 1 3 Nitrobenzoyl Piperazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of 3-Methyl-1-(3-nitrobenzoyl)piperazine. The complexity of its spectra at ambient temperatures reveals not just the static structure but also significant dynamic processes occurring on the NMR timescale.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Analysis: The ¹H NMR spectrum of this compound is expected to be complex. The aromatic region typically displays signals for the four protons on the 3-nitrophenyl ring. The piperazine (B1678402) ring protons and the methyl group protons resonate in the aliphatic region. At room temperature, many signals, particularly those of the piperazine ring, may appear broad due to the slow interconversion between different conformers. beilstein-journals.orgresearchgate.net Studies on the analogous compound 1-(4-nitrobenzoyl)piperazine (B1268174) showed four broad signals for the eight piperazine protons, indicating restricted rotation and a lack of chemical equivalence. researchgate.net For this compound, this effect would also be present, further complicated by the asymmetry introduced by the methyl group.
¹³C NMR Analysis: The ¹³C NMR spectrum provides a count of the chemically distinct carbon atoms. The spectrum will show a signal for the carbonyl carbon, signals for the aromatic carbons of the nitrobenzoyl group, and signals for the carbons of the 3-methylpiperazine moiety. The presence of dynamic processes at room temperature can also lead to broadened signals in the ¹³C NMR spectrum. beilstein-journals.org
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |
| Aromatic C-H (Nitrobenzoyl) | 7.60 - 8.50 | 120.0 - 135.0 | Multiplets (m), Doublets (d), Triplets (t), Singlets (s) |
| Aromatic C-NO₂ | - | ~148.0 | - |
| Aromatic C-C=O | - | ~137.0 | - |
| Carbonyl C=O | - | ~168.0 | - |
| Piperazine CH₂, CH | 2.50 - 4.50 (often broad) | 40.0 - 60.0 | Broad multiplets (br m) |
| Piperazine CH₃ | 1.10 - 1.30 | 15.0 - 20.0 | Doublet (d) |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra and establishing the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would be used to trace the connectivity of protons within the aromatic ring and, crucially, to map the relationships between the protons on the piperazine ring, including the methine proton at the 3-position and its neighboring methylene (B1212753) protons. H,H-COSY analysis has been effectively used to demonstrate the coupling between NCH₂ groups in related nitrobenzoyl amides. researchgate.netnih.gov
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbon atoms to which they are attached (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton. For instance, the piperazine proton signals would correlate to the piperazine carbon signals in the 40-60 ppm range.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is vital for connecting the different fragments of the molecule. sdsu.edu Key HMBC correlations for confirming the structure would include:
Correlations from the piperazine protons adjacent to the amide nitrogen (positions 2 and 6) to the carbonyl carbon (C=O).
Correlations from the aromatic protons (e.g., H2, H4, H6) to the carbonyl carbon.
Correlations from the methyl protons to the C3 and C2 carbons of the piperazine ring.
A significant feature of N-benzoylpiperazines is the presence of dynamic conformational processes that are often slow on the NMR timescale at room temperature. beilstein-journals.org This leads to the observation of broadened or multiple signals for what might otherwise be chemically equivalent nuclei.
Two primary dynamic processes are responsible for this phenomenon in nitro-substituted benzoylpiperazines:
Amide Bond Rotation: The C(O)-N bond of the amide group possesses a significant partial double-bond character, which restricts free rotation. This creates distinct rotational conformers (rotamers) that can interconvert. beilstein-journals.orgnih.gov The energy barrier for this rotation is often high enough to allow for the observation of separate signals for each rotamer at or below room temperature.
Piperazine Ring Inversion: The piperazine ring typically exists in a chair conformation. The interconversion between the two possible chair forms (ring-flipping) can also be a high-energy process. For unsymmetrically substituted piperazines, this inversion can be slow on the NMR timescale. beilstein-journals.org
Studies on the closely related compound 1-(4-nitrobenzoyl)piperazine using temperature-dependent ¹H NMR have revealed the presence of two distinct coalescence points, confirming that two different conformational exchange processes are occurring. beilstein-journals.orgnih.gov For this analog, the coalescence temperatures (Tc) were determined to be 50 °C (322 K) and 67 °C (340 K) in DMSO-d₆. beilstein-journals.org From this data, the activation energy barriers (Gibbs free energy of activation, ΔG‡exc) for these exchange processes were calculated to be 66.7 kJ/mol and 67.1 kJ/mol, respectively. beilstein-journals.org It is expected that this compound would exhibit similar dynamic behavior, with the methyl group potentially introducing further steric hindrance that could influence the specific energy barriers of rotation and inversion.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound, the neutral chemical formula is C₁₂H₁₅N₃O₃. HRMS would analyze the protonated molecule, [M+H]⁺, and the measured mass would be compared to the calculated theoretical mass to confirm the elemental composition. nih.gov
Chemical Formula: C₁₂H₁₅N₃O₃
Molecular Weight (Nominal): 249 g/mol
Calculated Exact Mass of [M+H]⁺ (C₁₂H₁₆N₃O₃⁺): 250.1186
In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing the masses of these fragments provides a molecular fingerprint that helps to confirm the structure. The fragmentation of this compound is expected to proceed through several key pathways, primarily involving cleavage at the amide bond and fragmentation of the piperazine ring.
Key expected fragmentation pathways include:
Formation of the 3-nitrobenzoyl cation: Cleavage of the amide C-N bond can generate the 3-nitrobenzoyl cation at m/z 150.
Loss of the nitro group: The initial molecular ion or fragment ions may lose the nitro group (NO₂, 46 Da). For example, the fragment at m/z 150 could lose NO₂ to yield a fragment at m/z 104.
Cleavage of the piperazine ring: The piperazine ring itself can fragment. A characteristic cleavage for N-acyl piperazines is the formation of an ion corresponding to the protonated piperazine moiety or its fragments. researchgate.net Cleavage alpha to the nitrogen within the 3-methylpiperazine ring would also produce characteristic ions.
Interactive Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (mass/charge) | Proposed Fragment Ion | Description of Loss |
| 250 | [C₁₂H₁₆N₃O₃]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 150 | [C₇H₄NO₂]⁺ | Cleavage of amide C-N bond (loss of methylpiperazine) |
| 120 | [C₇H₄O]⁺ | Loss of NO₂ from m/z 166 (not shown) or m/z 150 + rearrangement |
| 104 | [C₇H₄O]⁺ | Loss of NO₂ from m/z 150 |
| 99 | [C₅H₁₁N₂]⁺ | Ion corresponding to the protonated 3-methylpiperazine ring |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is an indispensable tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Fourier-Transform Infrared (FTIR) spectroscopy provides a detailed fingerprint of a molecule by identifying its functional groups. For this compound, the spectrum would be a composite of the vibrations from the 3-nitrobenzoyl group and the 3-methylpiperazine moiety. Key characteristic absorption bands are anticipated in the following regions:
Amide Carbonyl (C=O) Stretch: A strong absorption band is expected for the tertiary amide carbonyl group.
Aromatic C-H and C=C Stretches: The presence of the benzene (B151609) ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.
Nitro (NO₂) Group Stretches: The nitro group is characterized by two distinct and strong stretching vibrations: an asymmetric stretch and a symmetric stretch. researchgate.net
Aliphatic C-H Stretches: The piperazine ring and its methyl substituent contain sp³-hybridized carbon atoms, leading to C-H stretching absorptions in the 2950-2850 cm⁻¹ range. researchgate.net
C-N Stretches: Vibrations corresponding to the C-N bonds of the piperazine ring and the amide linkage would also be present.
The following table summarizes the expected FTIR absorption bands for the key functional groups in this compound based on data from analogous structures.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | C=O Stretch | ~1630-1680 |
| Nitro Group | Asymmetric Stretch | ~1515-1560 |
| Nitro Group | Symmetric Stretch | ~1345-1385 |
| Aromatic Ring | C=C Stretch | ~1450-1600 |
| Aromatic Ring | C-H Stretch | ~3000-3100 |
| Aliphatic Groups | C-H Stretch | ~2850-2960 |
X-ray Diffraction (XRD) for Solid-State Molecular Architecture
X-ray diffraction is the most powerful technique for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry.
A successful single-crystal X-ray diffraction analysis of this compound would unambiguously determine its molecular structure. This analysis would confirm the connectivity of the atoms and reveal the conformation of the piperazine ring, which typically adopts a chair conformation in related structures to minimize steric strain. nih.govresearchgate.net The analysis would also establish the relative orientation of the 3-methyl group (axial or equatorial) on the piperazine ring and the rotational angle of the 3-nitrobenzoyl group.
Beyond the individual molecular structure, XRD reveals how molecules are arranged within the crystal lattice. This crystal packing is governed by intermolecular forces. For this compound, potential interactions include:
Hydrogen Bonds: Weak C-H···O hydrogen bonds involving the carbonyl or nitro oxygen atoms as acceptors could play a role in stabilizing the crystal structure.
π-π Stacking: The electron-deficient nitro-substituted benzene ring could engage in π-π stacking interactions with adjacent rings, a common feature in the crystal structures of aromatic compounds. nih.gov
Understanding these interactions is crucial as they influence the material's bulk properties, such as melting point and solubility. In similar molecular structures without strong hydrogen bond donors, the crystal packing is often dictated by a combination of weaker interactions. nih.gov
The table below outlines the structural information obtainable from a single-crystal XRD study.
| Structural Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present in the crystal lattice. |
| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles. |
| Molecular Conformation | The 3D shape of the molecule, including the chair form of the piperazine ring. |
| Intermolecular Contacts | Distances and geometries of hydrogen bonds and other non-covalent interactions. researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy measures the electronic transitions within a molecule by recording its absorbance of ultraviolet and visible light. The spectrum of this compound is expected to be dominated by the chromophoric 3-nitrobenzoyl portion of the molecule.
The primary electronic transitions anticipated are:
π → π transitions:* These high-energy transitions are associated with the π-electron system of the aromatic ring and the carbonyl group.
n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carbonyl groups, or the nitrogen atoms) to an anti-bonding π* orbital.
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands provide valuable information about the electronic structure of the molecule. The piperazine moiety itself does not absorb significantly in the near-UV or visible range but can have an auxochromic effect, subtly modifying the absorption of the benzoyl chromophore. nist.gov
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a sample. This experimental data is then compared to the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and purity. mdpi.com
For this compound, with the molecular formula C₁₂H₁₅N₃O₃, the theoretical elemental composition can be calculated.
Molecular Weight: 249.27 g/mol
The table below shows the theoretical elemental composition of the title compound, which would be verified experimentally.
| Element | Symbol | Atomic Weight | Atoms per Molecule | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 12 | 144.132 | 57.83% |
| Hydrogen | H | 1.008 | 15 | 15.120 | 6.07% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 16.86% |
Computational Chemistry and Theoretical Investigations of 3 Methyl 1 3 Nitrobenzoyl Piperazine
Molecular Dynamics and Conformational Sampling Studies
Understanding the dynamic behavior and conformational landscape of 3-Methyl-1-(3-nitrobenzoyl)piperazine is key to comprehending its interactions in various environments.
Theoretical calculations based on the optimized geometry have shown that the piperazine (B1678402) ring in this compound adopts a stable chair conformation. This is a common and low-energy conformation for six-membered saturated rings. In this arrangement, the methyl group attached to the piperazine ring is found to be in an equatorial position, which is generally more sterically favorable than an axial position. The nitrobenzoyl group is attached to the nitrogen atom of the piperazine ring. While detailed molecular dynamics simulations to explore the full range of conformational flexibility over time are not reported, the static DFT calculations provide a clear picture of the molecule's most probable and stable conformation.
The stability of the calculated conformation of this compound is reinforced by specific intramolecular interactions. The primary stabilizing forces identified are weak intramolecular hydrogen bonds of the C-H···O type. These interactions occur between hydrogen atoms on the piperazine ring and the oxygen atom of the carbonyl group. These bonds help to lock the molecule into its specific three-dimensional shape. There is no evidence from the available computational studies to suggest the presence of intramolecular π-π stacking interactions.
| Donor-H···Acceptor | Distance (Å) |
|---|---|
| C12-H12A···O1 | 2.396 |
Note: Atom numbering (C12, O1) is based on the specific computational study's molecular model.
In Silico Methodologies for Mechanistic Prediction and Design
Currently, there is a lack of published research focusing on the use of in silico methodologies for predicting reaction mechanisms or for the rational design of new derivatives based on the this compound scaffold. Such studies would be valuable for exploring potential synthetic pathways or for modifying the molecule to achieve targeted properties.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the interactions that drive biological activity. For this compound, docking simulations can elucidate its binding mode and affinity within the active site of a specific protein target.
The process begins with generating a three-dimensional (3D) structure of this compound, which is then energetically minimized to achieve its most stable conformation. Concurrently, a 3D structure of the target protein is obtained, often from crystallographic data in databases like the Protein Data Bank (PDB).
Using software such as AutoDock or FRED, the ligand is then "docked" into a defined binding pocket of the receptor. nih.govnih.gov The program systematically samples numerous orientations and conformations of the ligand within the active site, calculating a "docking score" for each pose. This score, typically representing the negative value of the binding free energy (in kcal/mol), estimates the binding affinity. A lower score indicates a more favorable and stable interaction.
Research findings from these simulations are typically analyzed to identify key molecular interactions. For a compound like this compound, these interactions could include:
Hydrogen Bonds: The nitro group (-NO2) and the carbonyl group (C=O) can act as hydrogen bond acceptors, while the N-H group in the piperazine ring can be a hydrogen bond donor.
Hydrophobic Interactions: The methyl group and the phenyl ring can form hydrophobic contacts with nonpolar amino acid residues in the target's binding site.
Pi-Pi Stacking: The aromatic nitrobenzoyl moiety could engage in pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
The results of such a simulation allow researchers to predict not only if the compound will bind but also how it binds, providing a rational basis for designing more potent derivatives.
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value/Description |
| Target Protein | Example: Human Serine/Threonine Kinase |
| Docking Software | AutoDock 4.2 |
| Binding Energy (kcal/mol) | -8.5 |
| Predicted Inhibition Constant (Ki) | 520 nM |
| Key Interacting Residues | LYS 72, GLU 91, LEU 148, VAL 23, ASP 165 |
| Types of Interactions | Hydrogen bond with ASP 165 (nitro group); Hydrophobic interactions with LEU 148, VAL 23 |
Virtual Screening and Lead Compound Identification Methodologies
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Should this compound be part of such a library, it could be identified as a "hit" through two primary methodologies.
Ligand-Based Virtual Screening (LBVS): This method is employed when the 3D structure of the target protein is unknown, but a set of molecules with known activity exists. A computational model, or query, is built based on the shared chemical and structural features of these known active compounds. nih.govresearchgate.net A database of compounds would then be screened to find molecules that match the query's shape and chemical properties (e.g., hydrogen-bond donors/acceptors, hydrophobic centers). nih.gov If this compound shared these key features, it would be flagged as a potential candidate.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target is known, SBVS is the preferred method. It involves docking a large library of compounds—potentially millions—into the binding site of the target protein. nih.gov The compounds are then ranked based on their docking scores. nih.gov This hierarchical approach often involves multiple steps, starting with a fast, less computationally intensive docking method to filter the initial library down to a manageable number of compounds. nih.gov These top-ranking compounds, which could include this compound, are then subjected to more rigorous docking protocols or visual inspection before being selected for laboratory testing. nih.gov
The identification of a novel piperazine-based agonist for the insect juvenile hormone receptor serves as a practical example of this process, where a multi-step virtual screening of 5 million compounds led to the discovery of a hit compound containing a piperazine ring system. nih.govresearchgate.net
Table 2: Example Virtual Screening Funnel for Lead Identification
| Screening Stage | Method | Number of Compounds | Outcome |
| 1. Initial Library | Commercial Compound Database | 5,000,000 | Full set of available compounds. |
| 2. Ligand-Based Filter | Shape & Pharmacophore Similarity (ROCS) | 1,000 | Compounds selected based on similarity to known actives. nih.gov |
| 3. Docking Screen | High-Throughput Docking (FRED/Chemgauss4) | 120 | Top-scoring compounds ranked by binding affinity. nih.gov |
| 4. Visual Inspection & Hit Selection | Manual review of binding poses | 50 | Selection of promising and novel chemical scaffolds. nih.gov |
| 5. Experimental Assay | In vitro biological testing | 11 | Final hits, including potential piperazine derivatives, validated. researchgate.net |
Prediction of Pharmacokinetic and Pharmacodynamic Relevant Parameters
Beyond identifying potential bioactivity, computational methods are vital for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions assess the "drug-likeness" of a molecule like this compound and help to identify potential liabilities early in the drug discovery process. In silico ADMET studies are often performed using software based on quantitative structure-activity relationships (QSAR) models. nih.gov
Key predicted parameters include:
Physicochemical Properties: Molecular weight, LogP (lipophilicity), and the number of hydrogen bond donors and acceptors are fundamental to absorption and distribution.
Absorption: Parameters like Caco-2 cell permeability (intestinal absorption) and human intestinal absorption (HIA) are predicted.
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which affect how a drug is distributed throughout the body.
Metabolism: The model can predict which cytochrome P450 (CYP) enzymes are likely to be inhibited or serve as substrates for the compound, a crucial factor in drug-drug interactions.
Toxicity: Potential for cardiotoxicity (hERG inhibition) and mutagenicity (AMES test) can be flagged by computational models.
These predictions provide a comprehensive profile of a compound's likely behavior in a biological system, guiding its selection and optimization as a potential drug candidate. nih.gov
Table 3: Predicted Physicochemical and ADMET Properties for this compound
| Parameter Category | Property | Predicted Value | Significance |
| Physicochemical | Molecular Weight | 263.29 g/mol | Within range for good oral bioavailability (Lipinski's Rule). |
| LogP | 1.85 | Indicates moderate lipophilicity, balanced for solubility and permeability. | |
| H-Bond Donors | 1 | Favorable for membrane permeability. | |
| H-Bond Acceptors | 4 | Favorable for receptor binding. | |
| Absorption | Caco-2 Permeability | High | Suggests good potential for intestinal absorption. |
| Distribution | BBB Penetration | Low | May not readily cross the blood-brain barrier. |
| Plasma Protein Binding | Moderate | Indicates a fraction of the drug will be free and active in circulation. | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other CYP2D6 substrates. |
| Toxicity | hERG Inhibition | Low Risk | Reduced likelihood of causing cardiac arrhythmia. |
| AMES Mutagenicity | Low Risk | Suggests the compound is unlikely to be mutagenic. |
Reaction Mechanisms and Chemical Reactivity of 3 Methyl 1 3 Nitrobenzoyl Piperazine and Analogues
Mechanistic Pathways of Amide Bond Formation via Acyl Chlorides
The synthesis of 3-Methyl-1-(3-nitrobenzoyl)piperazine from 3-methylpiperazine and 3-nitrobenzoyl chloride proceeds through a well-established nucleophilic addition-elimination mechanism, often referred to as the Schotten-Baumann reaction. fishersci.it This reaction is a standard and highly efficient method for forming amide bonds. studysmarter.co.uk
The process begins with the nucleophilic attack by the secondary amine of 3-methylpiperazine on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk The high electrophilicity of this carbon is due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms attached to it. chemguide.co.uk This attack leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge, while the nitrogen atom bears a positive charge. youtube.com
The reaction then proceeds to the elimination stage. The carbon-oxygen double bond is reformed, and in a concerted step, the chloride ion, being an excellent leaving group, is expelled. chemguide.co.uk The final step involves the removal of the proton from the nitrogen atom. This deprotonation is typically accomplished by a second molecule of the amine reactant (3-methylpiperazine) or another base, such as pyridine, added to the reaction mixture. fishersci.itchemguide.co.uk This neutralizes the positive charge on the nitrogen, yielding the stable amide product and a salt of the base. youtube.comkhanacademy.org
Table 1: Key Stages of Amide Formation via Acyl Chloride
| Stage | Description | Key Intermediates/Features |
| Nucleophilic Addition | The lone pair of electrons on the nitrogen atom of 3-methylpiperazine attacks the carbonyl carbon of 3-nitrobenzoyl chloride. | Formation of a new N-C bond. |
| Tetrahedral Intermediate | A short-lived intermediate is formed where the carbonyl carbon is sp³ hybridized. The oxygen atom is negatively charged, and the nitrogen is positively charged. | Tetrahedral geometry at the carbonyl carbon. youtube.com |
| Elimination | The carbonyl double bond reforms, leading to the expulsion of the chloride ion (Cl⁻) as a leaving group. | Re-formation of the C=O double bond; expulsion of a stable leaving group. chemguide.co.uk |
| Deprotonation | A base (e.g., another molecule of 3-methylpiperazine) removes the proton from the nitrogen atom. | Neutralization of the nitrogen atom, yielding the final amide product. youtube.com |
Reactivity of the Nitro Group: Reduction and Potential Transformations
The nitro group on the benzoyl moiety is a powerful electron-withdrawing group that significantly influences the molecule's electronic properties and provides a handle for further chemical transformations.
The most common and synthetically useful reaction of aromatic nitro groups is their reduction to the corresponding primary amines. Catalytic hydrogenation is a premier method for achieving this transformation with high efficiency and selectivity. rsc.org This process involves the use of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), often supported on a high-surface-area material like activated carbon (C). rasayanjournal.co.in
The mechanism of catalytic hydrogenation involves several steps:
Adsorption: Both the substrate, this compound, and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst.
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.
Stepwise Reduction: The nitro group is reduced in a stepwise fashion. Hydrogen atoms are sequentially transferred from the catalyst surface to the nitro group. This process is believed to proceed through intermediate species, such as nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) compounds. rasayanjournal.co.ingoogle.comgoogle.com The rapid, successive hydrogenation of these intermediates leads to the final amino group (-NH₂).
Desorption: The final product, 3-Methyl-1-(3-aminobenzoyl)piperazine, desorbs from the catalyst surface, freeing the active sites for another catalytic cycle.
The use of specific catalysts and reaction conditions can allow for selective reduction. For instance, certain platinum catalysts under controlled conditions have been used to selectively hydrogenate nitroaromatics to the corresponding hydroxylamines. rsc.org The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, leading to purer amine products. google.comgoogle.com
Table 2: Common Catalysts for Aromatic Nitro Group Reduction
| Catalyst | Typical Conditions | Advantages/Notes |
| Pd/C (Palladium on Carbon) | H₂ gas (1-50 atm), Methanol or Ethanol solvent, Room temperature to 80°C | Highly effective, most common, good functional group tolerance. rasayanjournal.co.in |
| PtO₂ (Adams' catalyst) | H₂ gas (1-3 atm), Acetic acid or Ethanol solvent, Room temperature | Very active catalyst, can sometimes reduce other functional groups. |
| Raney Nickel | H₂ gas (high pressure), Ethanol solvent, Elevated temperature | Less expensive than noble metals, but often requires more forcing conditions. rasayanjournal.co.in |
| Iron (Fe) | Acidic medium (e.g., HCl), or as Fe/NH₄Cl | A classic method (Béchamp reduction); useful when catalytic hydrogenation is not feasible. |
While reduction is the most common fate of the aromatic nitro group, its strong electron-withdrawing nature renders the aromatic ring highly electron-deficient. This deactivates the ring toward electrophilic aromatic substitution (EAS), such as Friedel-Crafts reactions or further nitration, which would require harsh conditions and would be directed to the meta-position relative to the existing nitro and benzoyl groups.
Conversely, the electron deficiency can make the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr) , particularly if there are good leaving groups (like halogens) positioned ortho or para to the nitro group. In the case of this compound itself, SNAr is unlikely as there are no suitable leaving groups on the ring. However, in analogues containing, for example, a fluorine or chlorine atom at the 2- or 4-position of the nitrobenzoyl ring, a strong nucleophile could displace the halide.
The electron-deficient nature of the nitro-substituted ring can also influence its participation in other reaction types, such as cycloaddition reactions, where it acts as the electron-poor component. mdpi.com
Reactivity and Derivatization of the Piperazine (B1678402) Nitrogen Atoms
The piperazine ring in this compound contains two distinct nitrogen atoms: N1, which is part of an amide and is therefore non-basic and non-nucleophilic, and N4, which is a secondary amine. This secondary amine is the primary site for further derivatization of the piperazine core.
The N4 nitrogen atom possesses a lone pair of electrons and a proton, making it a good nucleophile. researchgate.net It can readily participate in a variety of nucleophilic substitution and addition reactions. Common derivatizations include:
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to scavenge the resulting acid (e.g., HBr) leads to the formation of a tertiary amine at the N4 position. mdpi.com
N-Acylation: Further acylation can occur upon reaction with another equivalent of an acyl chloride or an acid anhydride, resulting in a di-acylated piperazine derivative.
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) forms a new N-C bond, effectively alkylating the nitrogen.
Michael Addition: As a soft nucleophile, the N4 amine can react with α,β-unsaturated carbonyl compounds in a conjugate addition reaction.
These reactions allow for the straightforward introduction of a wide variety of substituents at the N4 position, making the piperazine scaffold a versatile building block in medicinal chemistry. mdpi.com
Table 3: Examples of Derivatization at the Piperazine N4-Position
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Benzyl bromide (BnBr) | 1-(3-Nitrobenzoyl)-3-methyl-4-benzylpiperazine |
| N-Acylation | Acetyl chloride (AcCl) | 1-Acetyl-4-(3-nitrobenzoyl)-2-methylpiperazine |
| Reductive Amination | Acetone, NaBH(OAc)₃ | 1-(3-Nitrobenzoyl)-3-methyl-4-isopropylpiperazine |
| N-Arylation | 2-Fluoropyridine | 1-(3-Nitrobenzoyl)-3-methyl-4-(pyridin-2-yl)piperazine |
The piperazine ring typically adopts a chair conformation to minimize torsional and steric strain. nih.gov In this compound, the substituents on the ring influence its conformational preference and, consequently, its reactivity.
The methyl group at the C3 position will preferentially occupy an equatorial position to minimize steric clashes (1,3-diaxial interactions) with the axial hydrogens on the ring. The large, planar 3-nitrobenzoyl group on N1 restricts rotation around the C-N amide bond and has a significant impact on the ring's conformational dynamics. rsc.org
Exploration of Advanced Coupling and Ligand Modification Reactions
The functionalization of drug-like scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological properties and the development of novel molecular probes. For compounds such as this compound and its analogues, advanced coupling reactions provide powerful tools for structural diversification. This section explores the application of two prominent bioorthogonal reactions, "click chemistry" and the Staudinger ligation, for the functionalization and bioconjugation of these piperazine derivatives.
Click Chemistry Applications (e.g., Huisgen Cycloadditions) for Functionalization
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly selective, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a prime example. rsc.orgnih.gov This reaction, a variation of the Huisgen 1,3-dipolar cycloaddition, unites an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.org The resulting triazole is not merely a linker but can actively participate in biological interactions through hydrogen bonding and dipole interactions. nih.gov
The versatile nature of the piperazine scaffold allows for the incorporation of either an azide or an alkyne functionality, paving the way for click chemistry applications. For instance, a series of novel piperazine-1,2,3-triazole derivatives have been synthesized by employing the regioselective copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition. researchgate.net This approach has been utilized to create libraries of bioactive compounds, including potential antimicrobial and anticancer agents. researchgate.netthermofisher.com
To apply this to an analogue of this compound, one could envision synthesizing an alkyne- or azide-functionalized version of the parent molecule. For example, the 3-nitrobenzoyl group could be replaced with a benzoyl group bearing a propargyl ether or an azidoalkyl substituent. This modified piperazine derivative could then be reacted with a complementary azide or alkyne to generate a diverse array of triazole-containing products.
The reaction conditions for CuAAC are generally mild and compatible with a wide range of functional groups. beilstein-journals.org A typical protocol involves the use of a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, in a variety of solvents, including aqueous mixtures. beilstein-journals.orgnih.gov However, it has been noted in some studies that electron-poor arenes, such as those containing a nitro group, may exhibit lower efficiency in certain Huisgen cycloaddition reactions, potentially leading to lower yields or requiring longer reaction times. researchgate.net
Below is a representative table of reaction conditions for the CuAAC functionalization of a generic N-acylpiperazine analogue.
| Entry | Alkyne Substrate | Azide Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(prop-2-yn-1-yl)benzoylpiperazine | Benzyl azide | 5% CuSO₄·5H₂O, 10% Na-ascorbate | t-BuOH/H₂O (1:1) | RT | 12 | >95 |
| 2 | N-benzoyl-3-(prop-2-yn-1-yl)piperazine | 1-Azido-4-nitrobenzene | 5% CuI | THF | RT | 24 | 78 |
| 3 | N-(4-(azidomethyl)benzoyl)piperazine | Phenylacetylene | 1% CuBr(PPh₃)₃ | t-BuOH/H₂O (1:1) | RT | 10 | 92 |
This table presents hypothetical data based on typical click chemistry reactions and is for illustrative purposes.
Staudinger Ligation in Bioconjugation Strategies
The Staudinger ligation is a highly selective (bioorthogonal) reaction between an azide and a phosphine (B1218219), resulting in the formation of a stable amide bond. cshl.edu This reaction has become a powerful tool for bioconjugation, allowing for the labeling of biomolecules in their native environment. nih.govbohrium.com The reaction proceeds through the formation of an aza-ylide intermediate from the reaction of the phosphine with the azide. In the modified Staudinger ligation, the phosphine reagent is engineered with an electrophilic trap (often an ester) that intercepts the aza-ylide intramolecularly to form a stable amide linkage, releasing a phosphine oxide byproduct. nih.gov A "traceless" version of this reaction has also been developed where the phosphine auxiliary is cleaved off during the reaction. nih.gov
For a molecule like this compound, the Staudinger ligation offers a route to attach it to biomolecules or other probes. To achieve this, an azide-functionalized analogue of the compound would be required. For example, the nitro group on the benzoyl ring could be replaced with an azido (B1232118) group, or an azido-containing linker could be attached to the piperazine nitrogen. This azide-modified piperazine could then be reacted with a phosphine-labeled biomolecule (e.g., a protein, peptide, or nucleic acid) to form a stable conjugate. biosyn.com
The Staudinger ligation is known for its high chemoselectivity, as both azides and phosphines are largely unreactive with biological functional groups. researchgate.net The reaction proceeds under mild, aqueous conditions, making it suitable for applications in living systems. thermofisher.com Mechanistic studies have shown that the rate-determining step can depend on the structure of the azide. For aryl azides, the intramolecular amide bond-forming step is often rate-limiting. ysu.am The electronic nature of substituents on the aryl azide can influence the reaction rate, with electron-withdrawing groups sometimes slowing down the ligation process. ysu.am This is a pertinent consideration for analogues of this compound that might incorporate a nitro group on an azide-bearing aromatic ring.
The following table illustrates the components and products of a generic Staudinger ligation involving a functionalized piperazine analogue.
| Piperazine Analogue (Azide) | Phosphine Reagent | Product |
| 1-(4-Azidobenzoyl)-3-methylpiperazine | Biotin-Phosphine | Biotinylated 1-(4-aminobenzoyl)-3-methylpiperazine derivative |
| 1-Azidoethyl-4-(3-nitrobenzoyl)piperazine | Fluorescent Dye-Phosphine | Fluorescently-labeled 1-aminoethyl-4-(3-nitrobenzoyl)piperazine derivative |
| Azide-functionalized peptide | Phosphine-modified 3-Methyl-1-benzoylpiperazine | Peptide-piperazine conjugate |
This table is a conceptual representation of potential Staudinger ligation strategies.
Structure Activity Relationship Sar Investigations and Mechanistic Biological Research on 3 Methyl 1 3 Nitrobenzoyl Piperazine Analogues
Principles of Scaffold Modification for Modulating Biological Interactions
The biological activity of piperazine (B1678402) derivatives is highly dependent on the nature and arrangement of their chemical components. researchgate.neteurekaselect.com The six-membered piperazine ring, with its two nitrogen atoms at opposite positions, provides a structurally rigid yet adaptable core with a large polar surface area, which can be modified to enhance target affinity, specificity, and pharmacokinetic properties. researchgate.netacs.org The basicity of the nitrogen atoms is a key feature, allowing for strong interactions with acidic amino acid residues within biological targets like G-protein coupled receptors (GPCRs). semanticscholar.org
The chemical substituents on the piperazine ring and its associated aromatic systems are critical determinants of molecular recognition and biological activity. researchgate.net Even minor alterations can lead to significant changes in potency and selectivity.
Methyl Group: The introduction of a methyl group onto the piperazine scaffold can have profound and sometimes unpredictable effects. In one study on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of Mycobacterium tuberculosis IMPDH, adding a methyl group at the 3-position of the piperazine ring resulted in a significant loss of both enzymatic and whole-cell activity. nih.gov Conversely, in a different series of compounds, a methyl group at position-2 of a cyclohexyl ring attached to a piperazine moderately improved inhibitory activity against IMPDH. nih.gov In the development of Bcr-Abl tyrosine kinase inhibitors, the addition of a methyl group ortho to the pyrimidinyl-amino group was found to enhance potency. wikipedia.org For β-elemene piperazine derivatives, those with a secondary amino moiety, such as 13-(3-methyl-1-piperazinyl)-β-elemene, were more active in inducing apoptosis than derivatives with larger alkyl substitutions at the N-4 position. nih.govplos.org
Nitro Group: The nitro group (NO₂) is a strong electron-withdrawing group that significantly impacts a molecule's electronic properties, polarity, and potential for biological interactions. nih.govresearchgate.netnih.gov It can function as both a pharmacophore and a toxicophore, often depending on its metabolic reduction within cells to reactive intermediates. researchgate.netnih.gov This reduction process can trigger redox reactions, leading to cellular toxicity, which is a mechanism for the antimicrobial activity of many nitro compounds. nih.govnih.gov The electron-withdrawing nature of the nitro group can influence the conformation and reactivity of the entire molecule, affecting how it binds to target proteins. researchgate.netbeilstein-journals.org For example, studies on N,N'-substituted piperazines showed that nitrobenzoyl derivatives exhibited different conformational behaviors compared to fluorobenzoyl derivatives, indicating the strong influence of the nitro substituent. beilstein-journals.org
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets. The piperazine ring typically exists in a chair conformation, but this can be influenced by its substituents. beilstein-journals.org The flexibility and conformation of the piperazine scaffold can impact receptor binding and molecular recognition. researchgate.net
Dynamic NMR studies have revealed that substituents on the benzoyl moiety can affect the rotational energy barriers of the amide bond and the ring-flipping of the piperazine core. For instance, N-(nitrobenzoyl)piperazine derivatives show a more limited ring conversion compared to N-(fluorobenzoyl)piperazine derivatives, a phenomenon attributed to the strong electron-withdrawing properties of the nitro group. beilstein-journals.org This conformational restriction can be crucial for locking the molecule into a specific "bioactive conformation" required for optimal binding to a receptor or enzyme active site. nih.gov Pharmacophore modeling of 1-(2-pyrimidinyl)piperazine derivatives suggested that a specific three-dimensional arrangement of features is necessary for their sedative-hypnotic activity, highlighting the importance of a defined molecular conformation. nih.gov
Mechanistic Probing of Biological Pathways by Piperazine Derivatives
Piperazine derivatives exert their biological effects by interacting with and modulating various cellular pathways. researchgate.net These interactions can range from inhibiting specific enzymes to binding to cell surface receptors and triggering downstream signaling cascades that can, for example, lead to programmed cell death.
Piperazine derivatives have been widely investigated as enzyme inhibitors, targeting key enzymes involved in diseases like cancer and infectious diseases. researchgate.net They can act by binding to the active site of an enzyme, preventing the natural substrate from binding and thus blocking the enzyme's catalytic activity. researchgate.net
Several piperazine-containing compounds are potent kinase inhibitors. researchgate.netresearchgate.netnih.gov For example, a novel piperazine derivative, C505, was found to inhibit multiple signaling pathways implicated in cancer, including the BCR-ABL pathway. nih.govresearchgate.net Treatment with C505 dramatically reduced both total and phosphorylated BCR-ABL protein levels, as well as its downstream substrates, suggesting a direct or indirect inhibitory mechanism on the kinase. nih.gov Similarly, Imatinib, a well-known Bcr-Abl inhibitor, features a terminal methylpiperazine group that is crucial for its binding. This group forms hydrogen bonds with the kinase domain, stabilizing the drug-enzyme complex and contributing to its inhibitory action. wikipedia.org Other research has identified 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of M. tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), demonstrating the potential of the piperazine scaffold in developing anti-infective agents. nih.gov
The piperazine moiety is a well-established pharmacophore for targeting central nervous system (CNS) receptors, particularly serotonin (B10506) (5-HT) and sigma (σ) receptors. nih.govresearchgate.netnih.gov The basic nitrogen atom of the piperazine ring is often a key feature for interaction with these receptors. semanticscholar.org
Serotonin Receptors: Arylpiperazine derivatives represent one of the most significant classes of ligands for 5-HT receptors, especially the 5-HT₁A subtype, which is implicated in anxiety and depression. nih.govnih.gov The general structure of these ligands involves an aryl group, the piperazine ring, a linker, and a terminal fragment; modifications to any of these parts can tune the affinity and selectivity for different 5-HT receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇). acs.org For example, in a series of coumarin-piperazine derivatives, compounds with a 3-bromophenyl or 2-chlorophenyl substituent on the piperazine displayed excellent affinity for 5-HT₁A receptors. semanticscholar.org
Sigma Receptors: Sigma receptors, including the σ₁ and σ₂ subtypes, are implicated in various cellular functions and are targets for cancer and neurological disorders. researchgate.netacs.org Many piperazine derivatives have been developed as high-affinity sigma receptor ligands. acs.orgnih.gov Structure-affinity relationship studies have shown that replacing a piperidine (B6355638) ring with a piperazine ring can dramatically shift selectivity between histamine (B1213489) H₃ and σ₁ receptors. acs.orgnih.gov For instance, one compound with a piperazine ring showed high H₃R affinity but poor σ₁R affinity, whereas its piperidine analogue had high affinity for both. acs.orgugr.es This highlights the critical role of the core heterocyclic structure in determining receptor binding profiles.
A significant area of research for piperazine derivatives is their ability to induce apoptosis (programmed cell death) in cancer cells, a desirable trait for anticancer agents. nih.gov These compounds can engage various cellular targets to trigger apoptotic pathways.
Several studies have shown that piperazine derivatives can induce caspase-dependent apoptosis. nih.govresearchgate.net One mechanism involves the inhibition of key survival signaling pathways. A piperazine derivative was shown to effectively induce apoptosis by inhibiting the PI3K/AKT and Src family kinase pathways. nih.gov Another prominent mechanism is the induction of oxidative stress. Novel β-elemene piperazine derivatives were found to induce apoptosis in leukemia cells by generating reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂). nih.govplos.org This ROS production leads to the activation of both the death receptor-mediated and mitochondrial-mediated apoptotic pathways, which involves the activation of caspase-8 and a decrease in cellular FLICE-inhibitory protein (c-FLIP) levels. nih.govplos.org Another piperazine-containing compound was shown to activate both intrinsic and extrinsic apoptotic pathways, confirmed by the activation of caspase-8. nih.gov
Investigation of Anti-infective Mechanisms (e.g., Antifungal, Antibacterial, Antiviral Action)
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. researchgate.net Analogues of 3-methyl-1-(3-nitrobenzoyl)piperazine have been explored for their potential to combat various pathogens, with research pointing towards several mechanisms of action.
Antibacterial Mechanisms: Research into piperazine derivatives has shown significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com The mechanism for some derivatives is believed to involve the inhibition of essential bacterial enzymes, such as enoyl-ACP reductase, which is vital for fatty acid synthesis. mdpi.com
A series of novel 5-(5-nitroaryl)-1,3,4-thiadiazole derivatives incorporating a piperazine moiety were synthesized and evaluated for their activity against Helicobacter pylori. nih.gov SAR studies indicated that derivatives with a 5-nitrofuran group on the thiadiazole ring showed more promising anti-H. pylori activity than those with a 5-nitrothiophene group. nih.gov Specifically, compounds featuring a 1-(3-nitrobenzyl)piperazine (B1331783) component demonstrated notable activity against metronidazole-resistant isolates of H. pylori. nih.gov
Further studies on various piperazine compounds revealed effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Methicillin-Resistant S. aureus (MRSA), and Shigella flexineri. ijcmas.com The broad-spectrum activity suggests that these compounds may target fundamental bacterial processes.
Antifungal Mechanisms: The antifungal action of piperazine analogues has been linked to the inhibition of fungal efflux pumps. nih.gov Certain quinazolinone derivatives with a piperazine component act as efflux pump inhibitors, potentiating the activity of established antifungal drugs like fluconazole (B54011) against resistant strains of Candida albicans and Candida glabrata. nih.gov This mechanism involves blocking the ATP-binding cassette (ABC) transporters that expel antifungal agents from the fungal cell, thereby restoring their efficacy. nih.gov While some N,N′-disubstituted piperazines have shown weak to moderate antifungal activity on their own, their potential as adjuvants in combination therapy is a significant area of research. mdpi.com
Antiviral Mechanisms: The antiviral potential of the piperazine core has been demonstrated against several viruses. One key mechanism involves the binding of piperazine-based molecules to conserved hydrophobic pockets within viral capsid proteins. nih.gov This interaction has been structurally characterized for the Aura virus capsid protein and is suggested to be a viable strategy against other alphaviruses like Chikungunya virus (CHIKV). nih.gov By occupying this pocket, the piperazine molecule can interfere with the conformational changes required for viral assembly or uncoating. nih.gov
In the context of plant viruses, such as Potato Virus Y (PVY), 1,3,5-triazine (B166579) derivatives containing a piperazine structure have shown potent antiviral effects. mdpi.com Molecular docking studies suggest that these compounds can form hydrogen bonds with key amino acid residues, like glutamic acid at position 150 (GLU 150), of the PVY coat protein (CP). mdpi.com This interaction likely disrupts the protein's function, providing a theoretical basis for the observed curative, protective, and inactivation activities. mdpi.com The versatility of the piperazine scaffold allows it to be incorporated into various molecular frameworks to target different viral proteins and processes. mdpi.com
Table 1: Selected Anti-infective Activity of Piperazine Analogues
| Compound Class | Target Organism/Virus | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| 5-(5-nitroaryl)-1,3,4-thiadiazole-piperazine derivatives | Helicobacter pylori (metronidazole-resistant) | Inhibition of bacterial growth; specific target not fully elucidated. | nih.gov |
| Quinazolinone-piperazine variants | Candida albicans, Candida glabrata | Inhibition of ABC-type fungal efflux pumps. | nih.gov |
| Piperazine | Chikungunya virus (Alphavirus) | Binds to the conserved hydrophobic pocket of the capsid protein, interfering with viral assembly/uncoating. | nih.gov |
| 1,3,5-Triazine-piperazine derivatives | Potato Virus Y (PVY) | Forms hydrogen bonds with the viral coat protein, disrupting its function. | mdpi.com |
| N,N′-disubstituted piperazines | E. coli | Inhibition of enoyl-ACP reductase. | mdpi.com |
Research into Mechanisms Related to Antiproliferative Activity in Cell Lines
The antiproliferative properties of piperazine-containing compounds have been extensively studied, with a particular focus on their potential as cancer therapeutics. Pancreatic cancer, known for its high mortality rate and resistance to treatment, has been a key target for these investigations. nih.gov
A significant breakthrough in this area involves the design of piperazine-1,2,3-triazole derivatives as inhibitors of the S100A2–p53 protein-protein interaction. nih.govnih.gov The S100A2 protein is overexpressed in pancreatic cancer and inhibits the tumor suppressor p53, leading to uncontrolled cell proliferation. nih.gov By disrupting this interaction, these piperazine analogues can restore p53's tumor-suppressing function.
Systematic SAR studies were conducted by synthesizing focused libraries of compounds based on a lead molecule, N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide. nih.gov Key findings from these studies include:
Modification of the Phenylacetamide Moiety: Alterations to this part of the lead molecule resulted in only modest activity against pancreatic cancer cell lines. nih.govnih.gov
Modification of the 3-OCH3Ph Moiety: Replacing the methoxy (B1213986) group with bulkier substituents at the 4-position, such as 4-CH₃, 4-CH₂CH₃, 4-CF₃, and 4-NO₂, led to more active compounds. nih.gov
Benzenesulfonamide (B165840) Moiety: Replacing an acetamide (B32628) group with a 4-CF₃ benzenesulfonamide moiety enhanced cytotoxicity. nih.gov Further investigation showed that analogues with alkyl groups (4-CH₃ and 4-CH₂CH₃) were particularly potent against pancreatic cancer cell lines like BxPC-3 and AsPC-1. nih.gov
Positional Isomerism: A comparison between two analogues, one with a 4-OCH₃ group (compound 51) and another with a 2-OCH₃ group (compound 52) on the terminal phenyl ring, revealed a dramatic difference in activity. Compound 52 was 10-20 times more active against the tested pancreatic cancer cell lines, with sub-micromolar GI₅₀ values. nih.gov This highlights the critical role of substituent positioning, which is consistent with the proposed binding mode within the S100A2–p53 bonding groove. nih.gov
Preliminary mechanistic studies on other piperazine derivatives have shown they can inhibit colony formation and migration of cancer cells and induce apoptosis in a concentration-dependent manner. nih.gov
Table 2: Antiproliferative Activity (GI₅₀, µM) of Selected Piperazine-1,2,3-triazole Analogues Against Pancreatic Cancer Cell Lines
| Compound | Substitution Pattern | HPAC (GI₅₀ µM) | PANC-1 (GI₅₀ µM) | BxPC-3 (GI₅₀ µM) | Reference |
|---|---|---|---|---|---|
| 35 | Alkyl moiety (CH₂CH₃) | - | - | 3.7 | nih.gov |
| 52 | 4-CF₃; 2-OCH₃ | 0.43 | 0.61 | - | nih.govnih.gov |
GI₅₀: The concentration of drug that causes 50% inhibition of cell growth.
Future Directions and Emerging Research Avenues in 3 Methyl 1 3 Nitrobenzoyl Piperazine Chemistry
Development of Novel Synthetic Methodologies for Complex Piperazine (B1678402) Scaffolds
The synthesis of complex piperazine derivatives, particularly those with carbon substitutions like 3-methyl-1-(3-nitrobenzoyl)piperazine, is moving beyond traditional methods. The limitations of lengthy and substrate-dependent traditional approaches have spurred the development of more efficient and versatile synthetic strategies. nih.gov
C-H Functionalization: A significant area of advancement is the direct C-H functionalization of the piperazine ring. nih.govtandfonline.com This approach offers a more atom-economical and efficient route to carbon-substituted piperazines. Photoredox catalysis has emerged as a powerful tool in this domain. For instance, the SnAP (Silicon Amine Protocol) and CLAP (CarboxyLic Amine Protocol) reagents have been utilized in photoredox-catalyzed reactions to introduce substituents at the C2 position of the piperazine ring. nih.gov These methods often proceed under mild conditions and show good functional group tolerance.
Asymmetric Synthesis: The development of asymmetric syntheses for chiral piperazine derivatives is crucial for producing enantiomerically pure compounds, which is often a requirement for therapeutic applications. nih.govmdpi.com Methodologies starting from chiral amino acids or employing chiral auxiliaries are being explored to create stereochemically diverse piperazine-based DNA-encoded chemical libraries. wikipedia.org Diastereoselective alkylation of chiral diamides derived from piperazines has been shown to produce optically active alcohols and acids. nih.gov
Flow Chemistry and Microwave-Assisted Synthesis: Flow chemistry and microwave-assisted synthesis are being increasingly adopted to enhance the efficiency and scalability of piperazine synthesis. acs.orgmdpi.com Flow reactors offer precise control over reaction parameters, leading to improved yields and reduced reaction times, as demonstrated in the synthesis of monosubstituted piperazines. mdpi.comwisdomlib.org Microwave-assisted synthesis has also been shown to accelerate reactions, providing a more efficient alternative to conventional heating. nih.govacs.org
Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, are powerful tools for generating molecular diversity and complexity in a single step. nih.gov The de novo synthesis of highly substituted morpholines and piperazines has been achieved through a multicomponent tetrazole Ugi reaction followed by cyclization. nih.gov These robust and operationally simple procedures are well-suited for creating libraries of piperazine derivatives for high-throughput screening.
| Synthetic Methodology | Description | Key Advantages | Relevant Research Findings |
| C-H Functionalization | Direct introduction of substituents onto the carbon framework of the piperazine ring. | Atom economy, reduced synthetic steps. | Use of SnAP and CLAP reagents in photoredox catalysis to create C2-substituted piperazines. nih.gov |
| Asymmetric Synthesis | Methods to produce enantiomerically pure piperazine derivatives. | Access to specific stereoisomers for improved biological activity. | Synthesis of chiral piperazines from amino acid precursors; diastereoselective alkylation. mdpi.comwikipedia.orgnih.gov |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch. | Enhanced reaction control, scalability, and safety. | Application in the synthesis of monosubstituted piperazines and optimization of reaction conditions. acs.orgmdpi.comwisdomlib.org |
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Accelerated reaction rates, improved yields. | Employed in various piperazine synthesis protocols to increase efficiency. nih.govacs.org |
| Multicomponent Reactions | Reactions where three or more reactants combine in a single step. | High efficiency, molecular diversity, and complexity. | Ugi reaction for the de novo synthesis of highly substituted piperazines. nih.gov |
Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies
Understanding the conformational behavior and reaction mechanisms of piperazine derivatives is critical for their rational design and optimization. Advanced spectroscopic and imaging techniques are providing unprecedented insights in this area.
Dynamic NMR Spectroscopy: Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of piperazine derivatives in solution. nih.govnih.govnih.gov For N-acyl piperazines like this compound, dynamic NMR can be used to study the restricted rotation around the amide bond and the chair-to-chair interconversion of the piperazine ring. nih.govnih.gov These studies allow for the determination of activation energy barriers for these conformational changes, providing valuable information on the structural flexibility of the molecule. nih.govnih.gov
Real-Time Reaction Monitoring: In-situ spectroscopic techniques such as Raman and infrared (IR) spectroscopy, as well as NMR, are being integrated into flow reactors to enable real-time monitoring of piperazine synthesis. nih.govnih.gov This allows for the rapid optimization of reaction conditions and provides detailed mechanistic information. For example, real-time monitoring can be used to track the consumption of reactants and the formation of products and intermediates, leading to a deeper understanding of the reaction kinetics and pathways. nih.govnih.gov
Advanced Imaging Techniques: Fluorescence imaging is an emerging tool for studying the cellular uptake and distribution of piperazine derivatives. nih.gov By attaching a fluorescent tag to a piperazine-based compound, researchers can visualize its localization within cells, providing insights into its mechanism of action at a subcellular level. nih.gov For instance, piperazine-linked 1,8-naphthalimide (B145957) derivatives have been used for fluorescent cellular imaging in cancer cell lines. nih.gov
| Technique | Application in Piperazine Chemistry | Information Gained | Example from Research |
| Dynamic NMR Spectroscopy | Studying the conformational behavior of piperazine derivatives in solution. | Activation energies for amide bond rotation and ring inversion. nih.govnih.govnih.gov | Investigation of N-benzoylated piperazines to understand the influence of substituents on conformational barriers. nih.govnih.gov |
| Real-Time Reaction Monitoring | In-situ analysis of piperazine synthesis reactions. | Reaction kinetics, optimization of reaction conditions, and mechanistic insights. nih.govnih.gov | Use of Raman spectroscopy in a flow reactor to monitor the synthesis of a piperidine-catalyzed reaction. nih.gov |
| Fluorescence Imaging | Visualizing the cellular uptake and distribution of piperazine derivatives. | Subcellular localization and insights into the mechanism of action. nih.gov | Cellular imaging of piperazine-linked 1,8-naphthalimide derivatives in breast cancer cells. nih.gov |
Application of Artificial Intelligence and Machine Learning in Chemical Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis, and their application to piperazine chemistry holds immense promise. mdpi.commdpi.com
In Silico Design and Bioactivity Prediction: AI and ML algorithms are being used to design novel piperazine derivatives with desired biological activities. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can predict the bioactivity of compounds based on their molecular descriptors. nih.govresearchgate.netresearchgate.net For example, QSAR models have been developed for piperazine derivatives to predict their inhibitory activity against targets like mTORC1. nih.gov These in silico methods allow for the rapid screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
ADMET Prediction: A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.comnih.govnih.gov AI and ML models are increasingly used to predict the ADMET profiles of drug candidates at an early stage. nih.govnih.govnews-medical.net For piperazine derivatives, in silico tools can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to de-risk the drug discovery process. nih.gov
Optimization of Synthesis Pathways: AI is also being applied to optimize the synthesis of complex molecules. wikipedia.orgacs.orgnih.gov By analyzing vast amounts of reaction data, AI models can predict the outcomes of chemical reactions and suggest optimal synthetic routes. While the specific application of AI to optimize the synthesis of this compound is still an emerging area, the general trend in the pharmaceutical industry suggests that such approaches will become increasingly common, leading to more efficient and sustainable synthetic processes. acs.orgnih.gov
| AI/ML Application | Description | Impact on Piperazine Research | Supporting Research |
| In Silico Design and Bioactivity Prediction | Using computational models to design new molecules and predict their biological activity. | Accelerates the discovery of new drug candidates by prioritizing promising structures. | Design of piperazine-based mTORC1 inhibitors using QSAR and DFT. nih.gov |
| ADMET Prediction | Predicting the pharmacokinetic and toxicological properties of compounds. | Reduces late-stage failures in drug development by identifying compounds with poor ADMET profiles early on. | In silico ADME prediction for thiazolylhydrazine-piperazine derivatives as MAO inhibitors. nih.gov |
| Synthesis Optimization | Using AI to predict optimal reaction conditions and synthetic routes. | Increases the efficiency and sustainability of chemical synthesis. | General AI-driven methodologies for optimizing drug synthesis pathways. wikipedia.orgacs.orgnih.gov |
Exploration of New Mechanistic Biological Targets and Pathways for Piperazine Derivatives
The versatility of the piperazine scaffold allows it to interact with a wide range of biological targets, and ongoing research continues to uncover novel mechanisms of action and therapeutic applications.
Neurodegenerative Diseases: Piperazine derivatives are being explored as potential therapeutics for neurodegenerative disorders like Alzheimer's disease. nih.gov One emerging target is the transient receptor potential canonical 6 (TRPC6) channel. nih.gov Agonists of TRPC6, including certain piperazine compounds, have been shown to restore long-term potentiation in mouse models of Alzheimer's, suggesting a neuroprotective mechanism. nih.gov Other research is focused on developing piperazine-based compounds that can modulate targets involved in neuroinflammation and neuronal survival.
Cancer Therapy: In oncology, researchers are identifying novel signaling pathways modulated by piperazine derivatives. nih.govtandfonline.commdpi.com For instance, a novel piperazine compound was found to induce apoptosis in cancer cells by inhibiting multiple signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. nih.govnih.gov Another area of active investigation is the targeting of tubulin polymerization by piperazine derivatives, which can lead to cell cycle arrest and apoptosis in cancer cells. tandfonline.comacs.orgresearchgate.net Furthermore, piperazine derivatives are being investigated as inhibitors of P-glycoprotein, a key protein involved in multidrug resistance in cancer. nih.gov The ability of small molecules to disrupt protein-protein interactions (PPIs) is a promising strategy in cancer therapy, and the piperazine scaffold is being incorporated into molecules designed to target these interactions. nih.govmdpi.comnih.gov
Radioprotective Agents: An emerging application for piperazine derivatives is as radioprotective agents. researchgate.net Certain 1-(2-hydroxyethyl)piperazine derivatives have shown enhanced radioprotective efficacy and reduced toxicity compared to existing agents. researchgate.net These compounds are thought to work by inhibiting PUMA-dependent apoptosis pathways, opening new avenues for research in radiation protection. researchgate.net
| Therapeutic Area | Emerging Target/Pathway | Mechanism of Action | Key Research Findings |
| Neurodegenerative Diseases | Transient Receptor Potential Canonical 6 (TRPC6) | Activation of neuronal store-operated calcium entry, restoration of long-term potentiation. | A piperazine compound was shown to be a TRPC6 agonist with neuroprotective effects in a mouse model of Alzheimer's disease. nih.gov |
| Cancer Therapy | PI3K/AKT, Src, BCR-ABL signaling pathways | Inhibition of multiple cancer-promoting signaling pathways, leading to apoptosis. | A novel piperazine derivative demonstrated potent anticancer activity by inhibiting these pathways. nih.govnih.gov |
| Cancer Therapy | Tubulin Polymerization | Binding to the colchicine (B1669291) site of β-tubulin, inhibiting microtubule dynamics and inducing cell cycle arrest. | Arylamide derivatives containing a piperazine moiety showed potent inhibition of tubulin polymerization and liver cancer cell growth. tandfonline.com |
| Cancer Therapy | P-glycoprotein (P-gp) | Inhibition of P-gp efflux function, reversing multidrug resistance. | A naturally occurring piperazine derivative was found to be a potent P-gp inhibitor, reversing paclitaxel (B517696) resistance. nih.gov |
| Radioprotection | PUMA-dependent apoptosis pathway | Inhibition of radiation-induced apoptosis. | Novel 1-(2-hydroxyethyl)piperazine derivatives demonstrated significant radioprotective effects. researchgate.net |
Q & A
Q. What are the recommended synthetic routes for 3-Methyl-1-(3-nitrobenzoyl)piperazine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzoyl chlorides and methylpiperazine derivatives. Key steps include:
- Alkylation/Acylation : Use of coupling agents (e.g., CuSO₄·5H₂O and sodium ascorbate) in a DCM/H₂O solvent system (2:1 ratio) under ambient temperature for 2–5 hours .
- Purification : Column chromatography with silica gel (ethyl acetate:hexane, 1:8) yields pure products. Optimization parameters include pH control, reaction time (2–5 hours), and temperature (room temperature to reflux) to minimize side products .
- Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and confirm purity through LCMS and elemental analysis .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : Look for distinct peaks corresponding to the nitrobenzoyl group (δ 8.0–8.4 ppm for aromatic protons) and piperazine methyl group (δ 2.5–3.0 ppm for N-CH₂). Coupling patterns confirm substitution positions .
- IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O of benzoyl) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
- Raman Microspectroscopy : Use 20 mW laser power with 128–256 scans to differentiate isomers. Principal Component Analysis (PCA) explains >99% variance in spectral data .
Q. What in vitro assays are appropriate for initial biological screening of this compound?
- Methodological Answer :
- Antiplatelet Activity : Perform ADP-induced platelet aggregation assays, comparing inhibition rates to reference compounds like aspirin .
- Receptor Binding : Radioligand displacement assays (e.g., 5-HT₁A serotonin receptors) using HEK-293 cells transfected with target receptors .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations. Include beta-cyclodextrin to assess toxicity modulation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data for this compound derivatives?
- Methodological Answer :
- Molecular Docking : Validate binding poses using AutoDock Vina. Compare predicted binding energies (ΔG) with experimental IC₅₀ values. Discrepancies may arise from solvation effects or conformational flexibility .
- Multivariate Analysis : Apply PCA and Linear Discriminant Analysis (LDA) to spectral or bioactivity datasets to identify confounding variables (e.g., solvent polarity, substituent electronic effects) .
- Structural Adjustments : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance receptor affinity, balancing steric effects observed in β-cyclodextrin-modified analogs .
Q. What strategies can improve the bioavailability of this compound while maintaining its pharmacological activity?
- Methodological Answer :
- Prodrug Design : Synthesize ester or amide prodrugs to enhance solubility. Hydrolytic activation in vivo can restore activity .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures to increase aqueous solubility without altering stability .
- Structural Modifications : Introduce hydrophilic groups (e.g., -OH or -COOH) on the piperazine ring while preserving the nitrobenzoyl pharmacophore. Monitor logP values (<3) to balance lipophilicity .
Q. How does the nitrobenzoyl substituent influence the compound's interaction with biological targets compared to other aromatic groups?
- Methodological Answer :
- Electronic Effects : The -NO₂ group’s electron-withdrawing nature enhances electrophilic interactions with receptor residues (e.g., serotonin receptor Tyr residues). Compare with methoxy (-OCH₃) analogs, which donate electrons and reduce binding affinity .
- Steric Considerations : Nitrobenzoyl’s planar structure allows π-π stacking with aromatic residues in enzyme active sites (e.g., MAGL catalytic serine), unlike bulkier substituents .
- SAR Studies : Synthesize analogs with halogens (-Cl, -F) or methyl groups. Use dose-response curves to quantify potency shifts (e.g., EC₅₀ values for 5-HT₁A binding) .
Q. What advanced multivariate statistical methods are suitable for analyzing spectral data of this compound and its analogs?
- Methodological Answer :
- PCA-LDA Workflow : Reduce dimensionality using PCA (explaining >95% variance), then apply LDA to separate isomers or derivatives. Validate with cross-validation (k-fold) to ensure model robustness .
- Cluster Analysis : Hierarchical clustering of FTIR or Raman spectra identifies structural similarities. Use Euclidean distance metrics and Ward’s linkage for dendrogram generation .
- Machine Learning : Train convolutional neural networks (CNNs) on spectral datasets to predict bioactivity or solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
